3-(Difluoromethoxy)-5-fluorobenzaldehyde
Overview
Description
3-(Difluoromethoxy)-5-fluorobenzaldehyde is an organic compound with the molecular formula C8H6F3O2 It features a benzaldehyde core substituted with difluoromethoxy and fluorine groups
Preparation Methods
The synthesis of 3-(Difluoromethoxy)-5-fluorobenzaldehyde typically involves the introduction of difluoromethoxy and fluorine groups onto a benzaldehyde core. One common method includes the reaction of 3-hydroxy-5-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
3-(Difluoromethoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(Difluoromethoxy)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it has been shown to inhibit the epithelial-mesenchymal transition induced by transforming growth factor-beta1 (TGF-β1). This inhibition occurs through the downregulation of Smad2/3 phosphorylation, which is a key step in the TGF-β1 signaling pathway .
Comparison with Similar Compounds
3-(Difluoromethoxy)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:
4-Difluoromethoxy-3-hydroxybenzaldehyde: This compound has similar functional groups but differs in the position of the hydroxyl group, which can affect its reactivity and applications.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound has a cyclopropylmethoxy group instead of a fluorine atom, leading to different chemical properties and biological activities.
Properties
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANZPHGKJFBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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